molecular formula C17H19NO B311258 N-(2-methylphenyl)-4-phenylbutanamide

N-(2-methylphenyl)-4-phenylbutanamide

Cat. No.: B311258
M. Wt: 253.34 g/mol
InChI Key: ZYFAZXRDVLLFLO-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-4-phenylbutanamide is a synthetic organic compound belonging to the butanamide class. Its IUPAC name reflects its structure: a butanamide backbone with a phenyl group at the fourth carbon and an N-linked 2-methylphenyl substituent. The molecular formula is C₁₇H₁₉NO, with a calculated molecular weight of 253.34 g/mol.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2-methylphenyl)-4-phenylbutanamide

InChI

InChI=1S/C17H19NO/c1-14-8-5-6-12-16(14)18-17(19)13-7-11-15-9-3-2-4-10-15/h2-6,8-10,12H,7,11,13H2,1H3,(H,18,19)

InChI Key

ZYFAZXRDVLLFLO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • N-(2-bromo-4-methylphenyl)-4-phenylbutanamide : The bromine atom at the 2-position introduces significant steric bulk and electronegativity compared to the methyl group in the target compound. This may reduce metabolic stability but enhance halogen bonding in receptor interactions.
  • The ethyl substituent on the butanamide chain may increase hydrophobicity.
  • N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide : The amino and fluorine substituents create a polar aromatic system, improving water solubility. The dimethylamino group on the butanamide chain adds basicity, which could influence pharmacokinetics.
  • 4-Methoxybutyrylfentanyl : While sharing a butanamide backbone, this compound incorporates a piperidinyl group and methoxy-substituted aryl ring, leading to opioid receptor activity. The target compound lacks these pharmacophoric features, suggesting divergent applications.

Implications of Substituent Variations

  • Solubility and Bioavailability: Polar substituents (e.g., amino, fluorine in ) enhance aqueous solubility, whereas hydrophobic groups (e.g., ethyl in ) may improve membrane permeability.

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